Cas no 22915-83-9 (Benzenamine, 4,4'-[1,4-phenylenebis(1,3,4-oxadiazole-5,2-diyl)]bis-)
22915-83-9 structure
Product Name:Benzenamine, 4,4'-[1,4-phenylenebis(1,3,4-oxadiazole-5,2-diyl)]bis-
Numero CAS:22915-83-9
MF:C22H16N6O2
MW:396.401443481445
CID:1412522
PubChem ID:44614452
Update Time:2025-04-20
Benzenamine, 4,4'-[1,4-phenylenebis(1,3,4-oxadiazole-5,2-diyl)]bis- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine, 4,4'-[1,4-phenylenebis(1,3,4-oxadiazole-5,2-diyl)]bis-
- 4-[5-[4-[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazol-2-yl]aniline
- 4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dianiline
- CHEMBL583143
- 4,4'-(1,4-phenylenebis(1,3,4-oxadiazole-5,2-diyl))dianiline
- 4,4'-(5,5'-(1,4-phenylene)bis(1,3,4-oxadiazole-5,2-diyl))dianiline
- 22915-83-9
- DTXSID40659718
-
- Inchi: 1S/C22H16N6O2/c23-17-9-5-15(6-10-17)21-27-25-19(29-21)13-1-2-14(4-3-13)20-26-28-22(30-20)16-7-11-18(24)12-8-16/h1-12H,23-24H2
- Chiave InChI: KTDQRWMCUQLISY-UHFFFAOYSA-N
- Sorrisi: O1C(C2C=CC(=CC=2)N)=NN=C1C1C=CC(C2=NN=C(C3C=CC(=CC=3)N)O2)=CC=1
Proprietà calcolate
- Massa esatta: 396.13368
- Massa monoisotopica: 396.13347377g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 30
- Conta legami ruotabili: 4
- Complessità: 496
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 130Ų
Proprietà sperimentali
- PSA: 129.88
Benzenamine, 4,4'-[1,4-phenylenebis(1,3,4-oxadiazole-5,2-diyl)]bis- Letteratura correlata
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
22915-83-9 (Benzenamine, 4,4'-[1,4-phenylenebis(1,3,4-oxadiazole-5,2-diyl)]bis-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso